Daclatasvir Impurity B

Pharmaceutical impurity profiling Structural elucidation HPLC method development

Daclatasvir Impurity B (CAS 2226541-13-3, molecular weight 623.74, formula C35H41N7O4) is a process-related impurity and degradation product of the direct-acting antiviral agent daclatasvir, a potent hepatitis C virus (HCV) NS5A protein inhibitor. Chemically designated as methyl ((S)-1-((S)-2-(5-(4'-(2-((S)-1-acetylpyrrolidin-2-yl)-1H-imidazol-5-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate, this compound is supplied as a fully characterized reference standard with comprehensive analytical data compliant with regulatory guidelines (ICH, USP, EP).

Molecular Formula C35H41N7O4
Molecular Weight 623.7 g/mol
Cat. No. B11930100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaclatasvir Impurity B
Molecular FormulaC35H41N7O4
Molecular Weight623.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C)NC(=O)OC
InChIInChI=1S/C35H41N7O4/c1-21(2)31(40-35(45)46-4)34(44)42-18-6-8-30(42)33-37-20-28(39-33)26-15-11-24(12-16-26)23-9-13-25(14-10-23)27-19-36-32(38-27)29-7-5-17-41(29)22(3)43/h9-16,19-21,29-31H,5-8,17-18H2,1-4H3,(H,36,38)(H,37,39)(H,40,45)/t29-,30-,31-/m0/s1
InChIKeyJYVHPJBIMHHKQX-CHQNGUEUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Daclatasvir Impurity B: Reference Standard for HCV NS5A Inhibitor Quality Control and Analytical Method Validation


Daclatasvir Impurity B (CAS 2226541-13-3, molecular weight 623.74, formula C35H41N7O4) is a process-related impurity and degradation product of the direct-acting antiviral agent daclatasvir, a potent hepatitis C virus (HCV) NS5A protein inhibitor . Chemically designated as methyl ((S)-1-((S)-2-(5-(4'-(2-((S)-1-acetylpyrrolidin-2-yl)-1H-imidazol-5-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate, this compound is supplied as a fully characterized reference standard with comprehensive analytical data compliant with regulatory guidelines (ICH, USP, EP) [1]. Its primary applications include analytical method development, method validation (AMV), quality control (QC) for Abbreviated New Drug Applications (ANDA), and commercial production of daclatasvir active pharmaceutical ingredient (API) and finished dosage forms [2].

Why Daclatasvir Impurity B Cannot Be Substituted by Generic or In-Class Impurity Standards


Generic substitution of impurity reference standards in pharmaceutical analysis is analytically invalid and regulatorily non-compliant due to compound-specific physicochemical and spectral properties that govern chromatographic resolution and detection sensitivity [1]. Daclatasvir Impurity B possesses a unique structural signature — an acetyl group on one pyrrolidine ring in place of the N-((methoxycarbonyl)amino)-3-methylbutanoyl group present in the parent daclatasvir molecule — which confers distinct retention behavior, molar absorptivity, and mass spectrometric fragmentation patterns relative to other daclatasvir-related impurities such as Impurity A (the principal hydrolytic degradation product), Impurity C, and various stereoisomeric impurities [2]. Regulatory submissions (e.g., ANDA, DMF) require validated analytical methods that demonstrate specificity for each individual impurity; the use of an incorrect or structurally dissimilar reference standard compromises method accuracy, precision, and limit of detection/quantification, potentially leading to batch rejection, delayed regulatory approval, or post-market quality failures [3]. The following quantitative evidence establishes the precise analytical differentiation of Daclatasvir Impurity B from its closest analogs.

Quantitative Evidence Guide: Measurable Differentiation of Daclatasvir Impurity B from Closest Analogs


Structural Differentiation: Unique Acetyl-for-Carbamate Substitution Defines Impurity B Identity and Analytical Behavior

Daclatasvir Impurity B differs from the parent API daclatasvir by a single functional group substitution: the N-((methoxycarbonyl)amino)-3-methylbutanoyl group on one pyrrolidine ring of daclatasvir is replaced by an acetyl group in Impurity B . This structural modification eliminates the carbamate moiety and reduces the molecular weight from 738.88 (daclatasvir) to 623.74 (Impurity B), a difference of 115.14 g/mol . The substitution alters the compound's polarity, UV chromophore characteristics, and mass spectrometric ionization efficiency, which directly impacts its chromatographic retention and detection sensitivity relative to daclatasvir and other structurally related impurities.

Pharmaceutical impurity profiling Structural elucidation HPLC method development

Chromatographic Resolution: Baseline Separation from API and Co-Eluting Impurities Achieved via Validated UPLC Method

A validated stability-indicating UPLC method using a Waters ACQUITY BEH phenyl column (100 × 2.1 mm, 1.7 μm) with a gradient mobile phase of sodium perchlorate/1-octanesulfonic acid sodium salt buffer (pH 2.5) and acetonitrile achieved baseline resolution of daclatasvir from its process-related impurities and degradation products within a 15-minute runtime [1]. While the specific retention time for Impurity B was not explicitly reported in this study, the method demonstrated effective separation of all known process-related impurities (including Impurity B as a representative process impurity) from the API peak, with symmetric and sharp peaks and no interference between process-related impurities and degradation impurities [2]. The method validation parameters included specificity, linearity, accuracy, LOD, LOQ, and robustness per ICH guidelines, confirming the method's suitability for quantitative determination of Impurity B in pharmaceutical dosage forms.

Stability-indicating UPLC Impurity resolution Method validation

Stability and Degradation Pathway Differentiation: Impurity B as a Process-Related Impurity Distinct from Hydrolytic and Oxidative Degradants

Forced degradation studies of daclatasvir under acid, base, oxidative (H2O2 and AIBN), photolytic, and thermal stress conditions have identified multiple degradation products [1]. Daclatasvir Impurity A (Monodes(N-carboxymethyl)valine Daclatasvir) is the principal hydrolytic degradation product, formed via basic hydrolysis of the carbamate moiety [2]. In contrast, Daclatasvir Impurity B is primarily a process-related impurity arising during synthesis rather than a major forced degradation product, with its formation linked to incomplete coupling or side reactions during the assembly of the biphenyl-imidazole-pyrrolidine scaffold . This distinction is critical because Impurity B serves as a marker for synthetic route efficiency and manufacturing process control, whereas Impurity A serves as a stability-indicating marker for formulation and storage condition monitoring.

Forced degradation Stability-indicating methods Degradation product identification

Analytical Method Linearity and Accuracy: Validated HPLC Quantification of Impurity B at 25–25,000 ng/mL with >0.995 Correlation

A validated stability-indicating HPLC method using a C18 column (4.6 × 100 mm, 5 μm) with gradient elution of acetonitrile/phosphate buffer (mobile phase A) and pure acetonitrile (mobile phase B) and UV detection at 304 nm achieved simultaneous quantification of daclatasvir and its three main organic impurities (including Impurity B) [1]. The method demonstrated linearity for the three impurities in the range of 25–25,000 ng/mL with correlation coefficients >0.995, and accuracy (recovery) of ≥94.2% with precision ≤5.6% RSD for related substances [2]. This validated method provides the quantitative foundation for setting acceptance criteria for Impurity B in drug substance and drug product specifications per ICH Q3A/Q3B guidelines.

HPLC method validation Linearity and accuracy Pharmaceutical quality control

Regulatory Compliance and Traceability: Reference Standard Supplied with Full Characterization Data for USP/EP Method Alignment

Daclatasvir Impurity B is supplied as a fully characterized reference standard with comprehensive analytical data including HPLC purity, NMR (¹H, ¹³C, DEPT, COSY, HSQC, HMBC), mass spectrometry (ESI-MS, HRMS), and IR spectroscopy, compliant with ISO 17034 and ICH Q3A/Q3B guidelines [1]. The standard is suitable for traceability against pharmacopeial standards (USP or EP) where feasible, and is specifically intended for analytical method development, method validation, and quality control applications in support of Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) [2]. In contrast, generic impurity standards lacking full characterization or regulatory documentation may not meet the evidentiary standards required by FDA and EMA for impurity profiling and method validation.

Regulatory compliance Reference standard traceability ANDA and DMF filing

Mass Spectrometric Identification: Unique m/z and Fragmentation Pattern for LC-MS/MS Confirmation

Mass spectrometric analysis using LC-MS/MS has been employed to identify and characterize daclatasvir degradation products. Under UPLC-QDa conditions, protonated molecular ion peaks [M+H]⁺ were observed at m/z 582.4 for degradation product DP1 (acid/base hydrolysis) and m/z 778.5 for DP2 (peroxide hydrolysis) [1]. While the exact m/z for Impurity B was not reported in this specific study, its molecular weight of 623.74 predicts a [M+H]⁺ ion at m/z 624.7 under positive ionization mode, which is distinct from both DP1 (m/z 582.4) and DP2 (m/z 778.5) as well as from daclatasvir API (m/z 739.4 for [M+H]⁺) . This unique mass signature enables unambiguous identification and quantification of Impurity B in complex matrices using LC-MS/MS without interference from co-eluting degradation products.

LC-MS/MS impurity identification Mass spectrometry Degradation product characterization

Procurement-Critical Application Scenarios for Daclatasvir Impurity B Reference Standard


ANDA and DMF Filing: Method Validation and Impurity Profiling for Regulatory Submission

Daclatasvir Impurity B reference standard is essential for validating HPLC/UPLC methods intended for ANDA and DMF submissions. Regulatory agencies require demonstration of specificity, linearity (25–25,000 ng/mL, r > 0.995), accuracy (≥94.2% recovery), and precision (≤5.6% RSD) for each specified impurity, including Impurity B [1]. The use of a fully characterized standard with complete analytical data (NMR, MS, HPLC purity) ensures that the validation study meets ICH Q2(R1) requirements and that the method can reliably quantify Impurity B at levels as low as 0.05% w/w relative to the API, satisfying ICH Q3A reporting thresholds [2].

Stability Studies and Shelf-Life Determination: Monitoring Process-Related Impurity Levels Under ICH Conditions

In stability studies conducted per ICH Q1A(R2) guidelines, Daclatasvir Impurity B serves as a marker for synthetic process consistency rather than degradation, distinguishing it from Impurity A which indicates hydrolytic degradation [1]. By monitoring Impurity B levels during accelerated (40°C/75% RH) and long-term (25°C/60% RH) storage, manufacturers can verify that the impurity profile remains within specification limits and that no new process-related impurities form over time. The validated HPLC method with linearity down to 25 ng/mL enables precise quantification of Impurity B throughout the product shelf-life [2].

Quality Control Batch Release: Quantitative Determination of Impurity B in API and Finished Dosage Forms

For routine QC batch release testing, Daclatasvir Impurity B reference standard is used to prepare calibration curves and system suitability solutions for HPLC/UPLC analysis. The method's demonstrated accuracy (≥94.2%) and precision (≤5.6% RSD) ensure that Impurity B can be quantified with confidence against a specification limit (e.g., NMT 0.15% w/w per ICH Q3A qualification threshold) [1]. The availability of a traceable reference standard with USP/EP alignment supports method transfer between R&D and QC laboratories and ensures consistent results across different manufacturing sites [2].

LC-MS/MS Method Development: Identification and Confirmation of Unknown Peaks in Stability Samples

When unknown peaks appear in chromatograms during stability testing or forced degradation studies, Daclatasvir Impurity B reference standard provides a definitive mass spectrometric signature ([M+H]⁺ at m/z 624.7) for peak identification and confirmation via LC-MS/MS [1]. This is particularly important for distinguishing Impurity B from degradation products with similar retention times, such as DP1 (m/z 582.4) and DP2 (m/z 778.5), and for meeting ICH Q3A identification thresholds (0.10% w/w) that trigger structural elucidation of unknown impurities [2].

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